Ethyl 2,4-dihydroxyphenylglyoxylate
Overview
Description
Ethyl 2,4-dihydroxyphenylglyoxylate is an organic compound with the molecular formula C10H10O5 It is known for its unique structure, which includes a benzene ring substituted with hydroxyl groups and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dihydroxyphenylglyoxylate typically involves the esterification of Benzeneacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dihydroxyphenylglyoxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and ethers.
Substitution: Halogenated derivatives and other substituted benzene compounds.
Scientific Research Applications
Ethyl 2,4-dihydroxyphenylglyoxylate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dihydroxyphenylglyoxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or oxidative stress. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, α-oxo-, ethyl ester: Similar structure but lacks the hydroxyl groups.
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Contains a methoxy group instead of the ethyl ester.
Benzeneacetic acid, methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 2,4-dihydroxyphenylglyoxylate is unique due to the presence of both hydroxyl groups and an ethyl ester functional group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
57764-54-2 |
---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
ethyl 2-(2,4-dihydroxyphenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H10O5/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5,11-12H,2H2,1H3 |
InChI Key |
XVSYIVUDNMSUGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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